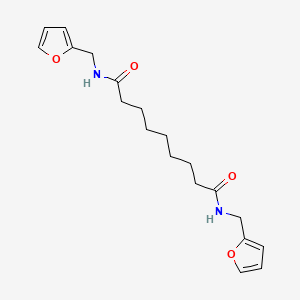
N,N'-bis(furan-2-ylmethyl)nonanediamide
Übersicht
Beschreibung
N,N’-bis(2-furylmethyl)nonanediamide is an organic compound with the molecular formula C19H26N2O4 It is characterized by the presence of two furylmethyl groups attached to a nonanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-furylmethyl)nonanediamide typically involves the reaction of nonanediamine with furfural in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Nonanediamine+Furfural→N,N’-bis(2-furylmethyl)nonanediamide
The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product. Commonly used solvents include ethanol and methanol, while catalysts such as p-toluenesulfonic acid are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(2-furylmethyl)nonanediamide may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(2-furylmethyl)nonanediamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furylmethyl groups can yield furancarboxylic acids, while reduction can produce furylmethylamines or furylmethanols.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(2-furylmethyl)nonanediamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N,N’-bis(2-furylmethyl)nonanediamide exerts its effects involves interactions with various molecular targets. The furylmethyl groups can participate in hydrogen bonding and π-π interactions, which influence the compound’s reactivity and binding affinity. The nonanediamide backbone provides structural stability and contributes to the overall molecular conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(2-hydroxyethyl)nonanediamide: Similar structure but with hydroxyethyl groups instead of furylmethyl groups.
N,N’-bis(2-methyl)nonanediamide: Similar structure but with methyl groups instead of furylmethyl groups.
Uniqueness
N,N’-bis(2-furylmethyl)nonanediamide is unique due to the presence of furylmethyl groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s ability to participate in specific interactions and reactions, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
N,N'-bis(furan-2-ylmethyl)nonanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-18(20-14-16-8-6-12-24-16)10-4-2-1-3-5-11-19(23)21-15-17-9-7-13-25-17/h6-9,12-13H,1-5,10-11,14-15H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUIFZMJHICLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCCCCCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4170450.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B4170457.png)
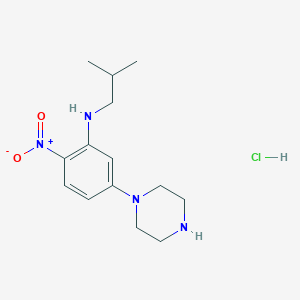
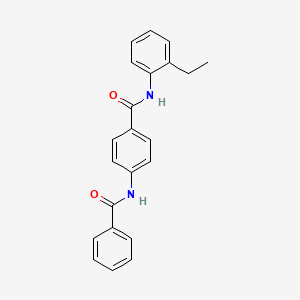
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid](/img/structure/B4170468.png)
![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4170471.png)
amino]benzamide](/img/structure/B4170496.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B4170498.png)
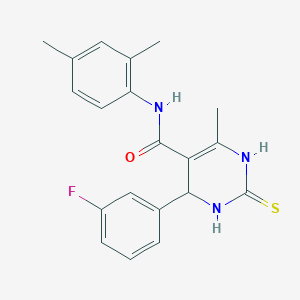
![2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B4170509.png)
![N-{1-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4170516.png)
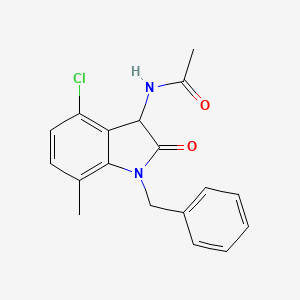
![N,N-diethyl-2-{[8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}ethanamine](/img/structure/B4170526.png)
![11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one](/img/structure/B4170552.png)
